

# A Technical Guide to the Spectroscopic Profile of 3-Methyl-2-phenylbutanoic Acid

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## Compound of Interest

Compound Name: 3-methyl-2-phenylbutanoic acid

Cat. No.: B109533

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Disclaimer: Experimental spectroscopic data for **3-methyl-2-phenylbutanoic acid** is not readily available in public spectral databases. The data presented in this guide is predicted based on the known chemical structure and spectroscopic principles of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to provide an expected spectroscopic profile and general methodologies for experimental data acquisition.

## Chemical Structure

**3-Methyl-2-phenylbutanoic acid** is a carboxylic acid containing a phenyl group at the alpha position and an isopropyl group at the beta position relative to the carboxyl group. Its molecular formula is  $C_{11}H_{14}O_2$  and it has a molecular weight of 178.23 g/mol .<sup>[1]</sup>

Figure 1. Chemical structure of **3-methyl-2-phenylbutanoic acid**.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-methyl-2-phenylbutanoic acid**. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet, Broad	1H	-COOH
7.2 - 7.4	Multiplet	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
~3.5	Doublet	1H	$\alpha$ -CH
~2.4	Multiplet	1H	$\beta$ -CH
~0.9 - 1.1	Doublet of Doublets	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~175 - 185	-COOH
~135 - 140	Aromatic (Quaternary C)
~127 - 130	Aromatic (CH)
~55 - 65	$\alpha$ -CH
~30 - 40	$\beta$ -CH
~18 - 22	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Strong, Very Broad	O-H stretch (Carboxylic acid dimer)
3030-3080	Medium	Aromatic C-H stretch
2870-2960	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (Carboxylic acid dimer)[2][3]
1600, 1450-1500	Medium to Weak	C=C stretch (Aromatic ring)[4]
~1410	Medium	O-H bend
~1210-1320	Strong	C-O stretch[5]
~920	Medium, Broad	O-H bend (out-of-plane)
690-770	Strong	Aromatic C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
178	Moderate	[M] <sup>+</sup> (Molecular Ion)
133	Moderate	[M - COOH] <sup>+</sup>
105	Strong	[C <sub>6</sub> H <sub>5</sub> CH=CH <sub>2</sub> ] <sup>+</sup> or [C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> from rearrangement
91	Strong	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)[6]
45	Moderate	[COOH] <sup>+</sup>
43	Strong	[CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Isopropyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic acid like **3-methyl-2-phenylbutanoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
  - For  $^1\text{H}$  NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ).
  - For  $^{13}\text{C}$  NMR, a higher concentration is preferable, typically 20-100 mg in 0.6-0.7 mL of the deuterated solvent.
  - The solvent should be chosen based on the sample's solubility and should not have signals that overlap with key sample resonances.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation:
  - A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
- Data Acquisition:
  - Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

- Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.
- $^1\text{H}$  NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a spectral width of  $\sim 16$  ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer acquisition time are generally required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing:
  - The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
  - The spectrum is then phased, baseline corrected, and referenced to the internal standard.
  - For  $^1\text{H}$  NMR, the signals are integrated to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (for a solid sample):
  - Attenuated Total Reflectance (ATR): This is often the simplest method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact.<sup>[7][8]</sup> This technique requires minimal sample preparation.<sup>[7]</sup>
  - KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.<sup>[8]</sup> The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.<sup>[8]</sup>

- Nujol Mull: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste. This mull is then spread between two salt plates (e.g., KBr or NaCl). A reference spectrum of Nujol should be run to distinguish its peaks from those of the sample.[9]
- Instrumentation:
  - A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates with Nujol) is recorded first.
  - The sample is then placed in the instrument, and the sample spectrum is recorded.
  - The spectrum is typically scanned over the mid-infrared range of 4000-400  $\text{cm}^{-1}$ .
  - Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
  - The characteristic absorption bands are then identified and assigned to specific functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

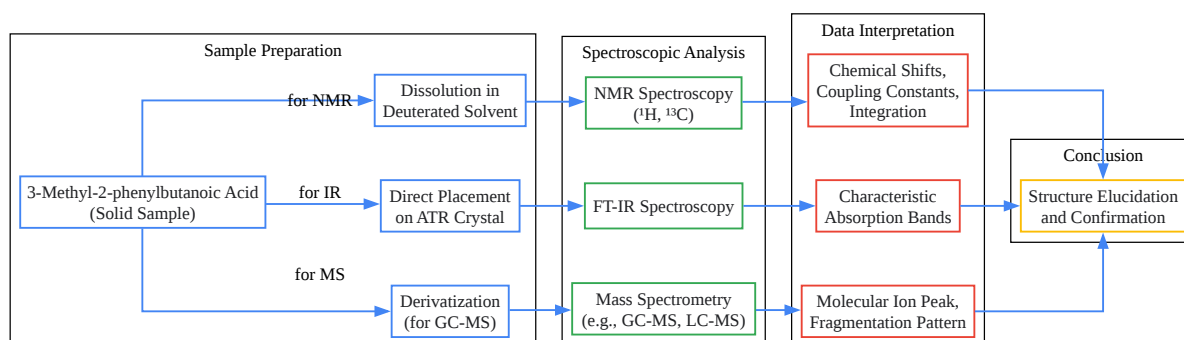
Methodology:

- Sample Introduction and Ionization:

- The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, derivatization of the carboxylic acid (e.g., silylation) may be necessary to increase its volatility.
- Electron Ionization (EI): The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This is a "hard" ionization technique useful for structural elucidation.[\[10\]](#)[\[11\]](#)
- Chemical Ionization (CI): A reagent gas is first ionized, and these ions then react with the sample molecules to produce pseudomolecular ions (e.g.,  $[M+H]^+$ ). This is a "softer" ionization technique that often results in less fragmentation and a more prominent molecular ion peak.[\[12\]](#)
- Electrospray Ionization (ESI): This is a soft ionization technique typically coupled with LC. It is particularly useful for polar and thermally labile molecules, generating ions such as  $[M+H]^+$  or  $[M-H]^-$ .[\[12\]](#)
- Mass Analysis:
  - The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, ion trap), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - An electron multiplier or similar detector records the abundance of ions at each  $m/z$  value.
- Data Processing:
  - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .
  - The molecular ion peak is identified to determine the molecular weight.
  - The fragmentation pattern is analyzed to deduce the structure of the molecule. Key fragmentation pathways for carboxylic acids include the loss of  $-OH$  ( $M-17$ ) and  $-COOH$  ( $M-45$ ).[\[13\]](#)[\[14\]](#)

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Figure 2. Generalized workflow for spectroscopic analysis.

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